Product packaging for 2,3,5,6-Tetrafluorobenzoyl chloride(Cat. No.:CAS No. 107535-73-9)

2,3,5,6-Tetrafluorobenzoyl chloride

Cat. No.: B033901
CAS No.: 107535-73-9
M. Wt: 212.53 g/mol
InChI Key: AELMDUZWKHVPIF-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluorobenzoyl Chloride (CAS 107535-73-9) is a highly reactive fluorinated aromatic compound primarily utilized as a versatile building block and acylating agent in advanced organic synthesis and research. Its molecular structure, featuring a benzoyl chloride group surrounded by four fluorine atoms, makes it a valuable intermediate for introducing the 2,3,5,6-tetrafluorobenzoyl moiety into target molecules. Applications and Research Value: This acyl chloride is a critical reagent in the synthesis of various complex molecules. Its primary application lies in nucleophilic acyl substitution reactions, where it readily forms amides, esters, and thioesters when reacted with amines, alcohols, and thiols, respectively. This reactivity is exploited in multiple research fields: • Pharmaceutical & Medicinal Chemistry: Serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other biologically active compounds. The tetrafluorinated aromatic ring can enhance a molecule's metabolic stability, lipophilicity, and membrane permeability. • Agrochemical Research: Used in the creation of advanced herbicides and pesticides, where the fluorine atoms can improve compound efficacy and environmental stability. • Material Science: Acts as a precursor for the development of specialty polymers, liquid crystals, and other advanced materials with tailored properties. Mechanism of Action: As an acyl chloride, this compound is a potent electrophile. Its reactivity is driven by the polarization of the carbonyl carbon, which carries a partial positive charge, making it highly susceptible to attack by nucleophiles. The electron-withdrawing nature of the four fluorine atoms on the aromatic ring further enhances the electrophilicity of the carbonyl carbon, facilitating efficient reactions even with less reactive nucleophiles. The mechanism typically follows a classic nucleophilic acyl substitution pathway: the nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses, eliminating a chloride anion to yield the final functionalized product (amide, ester, etc.). Handling and Storage: This compound is a moisture-sensitive liquid and must be handled with care. It is corrosive and can cause severe skin burns and eye damage. It should be stored under an inert atmosphere at room temperature. All operations should be conducted using appropriate personal protective equipment (PPE), including gloves and eye/face protection, and within a well-ventilated fume hood. Note: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7HClF4O B033901 2,3,5,6-Tetrafluorobenzoyl chloride CAS No. 107535-73-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,5,6-tetrafluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HClF4O/c8-7(13)4-5(11)2(9)1-3(10)6(4)12/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELMDUZWKHVPIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)C(=O)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370089
Record name 2,3,5,6-Tetrafluorobenzoyl chloride
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Molecular Weight

212.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107535-73-9
Record name 2,3,5,6-Tetrafluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5,6-Tetrafluorobenzoyl Chloride
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Synthetic Methodologies and Preparative Routes for 2,3,5,6 Tetrafluorobenzoyl Chloride

Established Synthetic Pathways from 2,3,5,6-Tetrafluorobenzoic Acid

The transformation of 2,3,5,6-tetrafluorobenzoic acid to its corresponding acyl chloride is a crucial step in its utilization for further chemical synthesis. This is typically accomplished via acyl chlorination reactions.

Acyl Chlorination with Thionyl Chloride

Thionyl chloride (SOCl₂) is a widely used and effective reagent for the conversion of carboxylic acids to acyl chlorides. wikipedia.orgmasterorganicchemistry.com The reaction involves the substitution of the hydroxyl group of the carboxylic acid with a chloride ion, producing the acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl) as byproducts. masterorganicchemistry.com

The efficiency of the chlorination of 2,3,5,6-tetrafluorobenzoic acid using thionyl chloride can be enhanced by optimizing several reaction parameters. A common practice involves the use of a catalytic amount of an organic amide, such as N,N-dimethylformamide (DMF). The catalyst facilitates the reaction, leading to a higher conversion rate.

Heating the reaction mixture is also crucial for driving the reaction to completion. For instance, a procedure involves warming the mixture of 2,3,5,6-tetrafluorobenzoic acid, thionyl chloride, and a catalytic amount of DMF to a temperature range of 90-95°C for approximately 90 minutes. prepchem.com Following the reaction, the excess thionyl chloride is removed, initially at atmospheric pressure and then under vacuum, to isolate the crude product. prepchem.com

Table 1: Optimized Reaction Conditions for Thionyl Chloride Method

Parameter Condition Reference
Chlorinating Agent Thionyl chloride prepchem.com
Catalyst N,N-Dimethylformamide (DMF) prepchem.com
Temperature 90-95 °C prepchem.com
Reaction Time ~90 minutes prepchem.com

The acyl chlorination of 2,3,5,6-tetrafluorobenzoic acid with thionyl chloride, when carried out under optimized conditions, can result in high yields of the desired product. One reported synthesis, starting with 2.5 kg of the carboxylic acid, yielded 2635 g of 2,3,5,6-tetrafluorobenzoyl chloride, which corresponds to a substantial 96.2% yield. prepchem.com

Purification of the product is typically achieved through distillation under reduced pressure. In the aforementioned example, the fraction collected at a boiling point of 65°-70° C at approximately 15 mm Hg pressure was the desired pale yellow distillate of this compound. prepchem.com This distillation step is critical for removing any non-volatile impurities and unreacted starting material, ensuring a high purity of the final product.

Acyl Chlorination with Triphosgene (B27547)

Triphosgene, a solid and safer alternative to the highly toxic phosgene (B1210022) gas, is another effective reagent for the synthesis of acyl chlorides from carboxylic acids. asianpubs.orgwikipedia.org It offers several advantages, including ease of handling and milder reaction conditions. asianpubs.org

Similar to the thionyl chloride method, the reaction with triphosgene is often catalyzed. N,N-dimethylformamide (DMF) has been shown to be a highly effective catalyst for the chlorination of tetrafluorobenzoic acids using triphosgene. asianpubs.orgresearchgate.net The choice of solvent also plays a significant role in the reaction's success. Solvents such as 1,2-dichloroethane (B1671644) and chlorobenzene (B131634) have been found to be suitable, with the reaction proceeding to a high yield in these media. asianpubs.org Good solubility and higher polarity of the solvent contribute to a better yield. asianpubs.org

A typical procedure involves slowly adding a solution of the tetrafluorobenzoic acid and a catalytic amount of DMF in a suitable solvent to a heated solution of triphosgene. asianpubs.org The reaction is then stirred for several hours at a controlled temperature to ensure complete conversion. asianpubs.org

Table 2: Catalytic Systems and Solvents for Triphosgene Method

Parameter Details Reference
Chlorinating Agent Triphosgene asianpubs.orgresearchgate.net
Catalyst N,N-Dimethylformamide (DMF) asianpubs.orgresearchgate.net
Solvents 1,2-Dichloroethane, Chlorobenzene asianpubs.org
Temperature 353 K (80 °C) asianpubs.org

The use of triphosgene for the synthesis of this compound offers the advantage of high selectivity and milder reaction conditions compared to some other chlorinating agents. asianpubs.org Research has demonstrated that high yields, up to 95 mol%, can be achieved when using a catalytic amount of DMF (5 mol% of the acid) in 1,2-dichloroethane at a reaction temperature of 353 K for 4 hours. asianpubs.orgresearchgate.net The molar ratio of triphosgene to the acid is also a critical parameter, with a ratio of 0.37:1.00 being effective. asianpubs.orgresearchgate.net

The solid nature of triphosgene makes it easier and safer to handle, transport, and store compared to gaseous phosgene, which is a significant practical advantage in both laboratory and industrial settings. asianpubs.orgwikipedia.org The reaction with triphosgene generally proceeds cleanly, affording excellent yields of the desired acyl chloride. asianpubs.org

Alternative Synthetic Strategies for Tetrafluorobenzoyl Chlorides

The synthesis of tetrafluorobenzoyl chlorides can be approached from different starting points, primarily distinguished by whether the aromatic ring is chlorinated or already fluorinated prior to building the final acid chloride.

Derivatization from Halogenated Precursors

One major strategy involves starting with a chlorinated aromatic compound and subsequently replacing the chlorine atoms with fluorine through a halogen exchange (Halex) reaction. This approach leverages the often lower cost and higher availability of chlorinated raw materials.

A common industrial route starts with phthalic anhydride (B1165640), which undergoes chlorination to produce tetrachlorophthalic anhydride. patsnap.com This chlorinated intermediate is then subjected to fluorination. An efficient method involves reacting tetrachlorophthalic anhydride with potassium fluoride (B91410) in a solvent like toluene, using a catalyst such as tetramethylammonium (B1211777) chloride. The reaction is typically conducted under pressure and at elevated temperatures (120-150°C). patsnap.com Following the fluorination, the resulting tetrafluorophthalic anhydride intermediate can be converted to the final product through hydrolysis, decarboxylation, and acyl chlorination. patsnap.com

Another potential precursor is 1,2,4,5-tetrachlorobenzene. wikipedia.orgsigmaaldrich.com While direct functionalization can be challenging due to the electron-withdrawing nature of the four chlorine atoms, this precursor serves as a fundamental building block for various chlorinated and subsequently fluorinated compounds. researchgate.net The Halex reaction is a key technology here, though its industrial application can be limited by the generation of significant wastewater and the high cost of certain fluorine suppliers. googleapis.com

Table 1: Example of Fluorination via Halogenated Precursor

Starting MaterialReagentsKey ConditionsIntermediate ProductReference
Tetrachlorophthalic anhydridePotassium fluoride (KF), Toluene, Tetramethylammonium chloride (catalyst)120-150°C, 0.4 MPa N₂ pressure, 5 hoursTetrafluorophthalic anhydride patsnap.com

Multi-Step Approaches via Fluorinated Intermediates

A prevalent and often more direct industrial pathway begins with an already fluorinated precursor, such as 3,4,5,6-tetrafluorophthalic acid or its anhydride. google.com This multi-step process avoids the often harsh conditions of the Halex reaction on a simple benzene (B151609) ring.

The synthesis typically proceeds as follows:

Decarboxylation: 3,4,5,6-tetrafluorophthalic acid is heated in an aromatic hydrocarbon solvent with a catalytic amount of an organic tertiary amine. This reaction, carried out at 120-160°C, removes one of the carboxylic acid groups to yield 2,3,4,5-tetrafluorobenzoic acid. google.com

Acyl Chlorination: The resulting 2,3,4,5-tetrafluorobenzoic acid is then converted to the final acid chloride. This is a standard transformation for which several chlorinating agents are available. The choice of reagent is critical and impacts the reaction's efficiency, purity of the product, and the nature of the byproducts. asianpubs.org

Common chlorinating agents include:

Thionyl Chloride (SOCl₂): A widely used, cost-effective reagent. The reaction is typically performed with a catalytic amount of N,N-dimethylformamide (DMF) and heated to drive the reaction to completion, yielding the acid chloride along with gaseous byproducts SO₂ and HCl. prepchem.comorgsyn.org

Oxalyl Chloride ((COCl)₂): A milder reagent that often provides high yields at room temperature, which can be advantageous for sensitive substrates. It also requires a DMF catalyst and produces only gaseous byproducts (CO, CO₂, HCl). prepchem.com

Triphosgene (BTC): A solid, safer-to-handle alternative to the highly toxic phosgene gas. It offers excellent yields (often >95%) under mild conditions when used with a DMF catalyst. asianpubs.orgresearchgate.net

Table 2: Comparison of Chlorinating Agents for Tetrafluorobenzoic Acid

Chlorinating AgentTypical ConditionsYieldKey AdvantagesReference
Thionyl Chloride (SOCl₂)90-95°C, ~90 minutes, cat. DMF~96%Cost-effective, common reagent prepchem.com
Oxalyl Chloride ((COCl)₂)Room temperature, overnight, cat. DMFHighMild reaction conditions prepchem.com
Triphosgene (BTC)~80°C (353 K), 4 hours, cat. DMF~95%Safer than phosgene, high yield asianpubs.orgresearchgate.net

Industrial Synthesis Considerations and Scale-Up Research

Moving from a laboratory procedure to large-scale industrial production introduces critical considerations regarding efficiency, cost, and waste management.

Process Efficiency and Cost-Effectiveness

Process efficiency in the synthesis of tetrafluorobenzoyl chlorides is a multi-faceted issue. High yields are paramount, with the final acyl chlorination step frequently achieving yields of 95-96%. asianpubs.orgprepchem.com Cost-effectiveness is influenced by several factors:

Raw Material Costs: Some patented processes explicitly aim to reduce costs by substituting expensive reagents, such as using an aqueous solution of methylamine (B109427) instead of higher-priced aniline (B41778) in an intermediate step of one synthesis route. google.com

Reagent Choice: The selection of the chlorinating agent involves a trade-off between cost, safety, and efficiency. Thionyl chloride is inexpensive, but triphosgene, while pricier, is a solid and therefore safer and easier to handle and measure than gaseous phosgene or fuming thionyl chloride. asianpubs.orgresearchgate.net

Solvent and Catalyst Recycling: To improve cost-effectiveness and reduce environmental impact, industrial processes are designed to recycle materials. For instance, in the decarboxylation of 3,4,5,6-tetrafluorophthalic acid, the filtrate containing the solvent and catalyst can be recovered and used for subsequent batches. google.com

Byproduct Management in Large-Scale Production

Effective management of byproducts is crucial for both environmental compliance and economic viability. The nature of the byproducts is directly tied to the synthetic route chosen.

Inorganic Salts: Synthesis pathways starting from chlorinated precursors via the Halex reaction generate significant quantities of inorganic salts, such as potassium chloride. patsnap.com Efficient processes include steps for filtering and recovering these salts, which can potentially be repurposed or sold. google.com

Gaseous Byproducts: The acyl chlorination step produces different gaseous byproducts depending on the reagent. Thionyl chloride produces sulfur dioxide (SO₂) and hydrogen chloride (HCl), which must be scrubbed. orgsyn.org Triphosgene and oxalyl chloride are often considered "cleaner" as they decompose into carbon dioxide (CO₂) and carbon monoxide (CO), which can be easier to manage. asianpubs.orgprepchem.com

Aqueous Waste: Traditional methods, particularly those involving multiple acid-base extractions and workups, can generate large volumes of wastewater. google.com Modern industrial methods aim to streamline processes, for example, by directly using the filtered solid from a previous step in the next reaction without a full workup, thereby minimizing waste streams. google.com This "one-pot" or telescoping approach significantly improves production efficiency and reduces the environmental footprint.

Reactivity Profile and Mechanistic Studies of 2,3,5,6 Tetrafluorobenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

As a highly reactive acyl chloride, 2,3,5,6-Tetrafluorobenzoyl chloride readily undergoes substitution reactions with a wide range of nucleophiles. These reactions are fundamental to its application in organic synthesis for the creation of amides, esters, and other carboxylic acid derivatives.

The reaction of this compound with ammonia (B1221849) provides a direct route to the primary amide, 2,3,5,6-Tetrafluorobenzamide. This transformation is a classic example of nucleophilic acyl substitution where ammonia serves as the nucleophile. The reaction typically proceeds rapidly. In a related synthesis, 2,3,5,6-tetrafluorobenzamide is prepared as an intermediate, which is then dehydrated using a reagent like thionyl chloride to produce 2,3,5,6-tetrafluorobenzonitrile.

Interactive Table: Synthesis of 2,3,5,6-Tetrafluorobenzamide

Reactant 1Reactant 2ProductGeneral Conditions
This compoundAmmonia (NH₃)2,3,5,6-TetrafluorobenzamideReaction in an inert solvent. Typically requires a base to neutralize the HCl byproduct.

Extending the reaction from ammonia to primary and secondary amines allows for the synthesis of a diverse range of N-substituted amides. The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This reaction is highly efficient for creating a stable amide bond. For instance, while specific examples for the 2,3,5,6-isomer are not extensively detailed in surveyed literature, the closely related 2,3,4,5-Tetrafluorobenzoyl chloride is used to synthesize complex substituted amides such as N-[(4-carbamoylphenyl)carbamothioyl]-2,3,4,5-tetrafluorobenzamide. chemicalbook.com This indicates a broad applicability for forming amide linkages with various substituted amines. The reaction generally requires two equivalents of the amine: one to act as the nucleophile and the second to act as a base to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. Alternatively, an external non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) can be used.

Interactive Table: General Reaction with Substituted Amines

Reactant 1Reactant 2 (Generic)Product TypeByproduct
This compoundPrimary Amine (R-NH₂) or Secondary Amine (R₂-NH)N-Substituted 2,3,5,6-TetrafluorobenzamideHydrogen Chloride (HCl)

This compound reacts with alcohols in a process known as esterification to yield the corresponding 2,3,5,6-tetrafluorobenzoate esters. This reaction, often carried out in the presence of a base such as pyridine to scavenge the HCl byproduct, is a common method for ester formation. The oxygen atom of the alcohol's hydroxyl group acts as the nucleophile. The synthesis of methyl 2,3,5,6-tetrafluorobenzoate is an implicit step in synthetic pathways that utilize its subsequent reduction to 2,3,5,6-tetrafluorobenzyl alcohol. researchgate.net A direct application is seen with the isomeric 2,3,4,5-Tetrafluorobenzoyl chloride, which is used in preparing esters like 4-hydroxy-1-(3-pyridyl)-1-butanone-tetrafluorobenzoate, highlighting the utility of tetrafluorobenzoyl chlorides in synthesizing complex ester molecules. chemicalbook.com

Interactive Table: General Esterification Reaction

Reactant 1Reactant 2 (Generic)Product TypeTypical Catalyst/Base
This compoundAlcohol (R-OH)Alkyl 2,3,5,6-TetrafluorobenzoatePyridine or Triethylamine

Compounds with a methylene (B1212753) group flanked by two electron-withdrawing groups, such as malonic esters (e.g., diethyl malonate), are known as activated methylene compounds. The protons on this methylene group are acidic and can be removed by a suitable base to form a stabilized carbanion (enolate). This enolate is a potent carbon-based nucleophile that can attack this compound in a C-acylation reaction. This reaction leads to the formation of a new carbon-carbon bond, yielding a β-keto ester derivative. While specific literature examples detailing this reaction with this compound are scarce, the C-acylation of active methylene compounds with various acid chlorides is a well-established synthetic method. For example, diethyl malonate can be effectively acylated by acid chlorides in the presence of magnesium chloride and a tertiary amine base like triethylamine.

Interactive Table: General Reaction with Malonates

Reactant 1Reactant 2Product TypeGeneral Conditions
This compoundDiethyl malonateDiethyl (2,3,5,6-tetrafluorobenzoyl)malonateRequires a base (e.g., NaH, NaOEt, or MgCl₂/tertiary amine) to generate the enolate nucleophile.

Influence of Fluorine Substituents on Reactivity

The four fluorine atoms on the aromatic ring are not mere spectators; they play a critical role in modulating the reactivity of the acyl chloride functional group.

Fluorine is the most electronegative element, and its presence on the benzene (B151609) ring exerts a powerful electron-withdrawing inductive effect (-I effect). In this compound, the cumulative inductive effect of four fluorine atoms strongly withdraws electron density from the aromatic ring. This electronic pull is transmitted to the attached carbonyl group. As a result, the carbonyl carbon becomes significantly more electron-deficient and thus more electrophilic compared to the carbonyl carbon in unsubstituted benzoyl chloride. libretexts.org

This increased electrophilicity has a direct impact on the kinetics of nucleophilic acyl substitution. The initial, and often rate-limiting, step of the mechanism—the attack of the nucleophile on the carbonyl carbon—is accelerated. libretexts.orglibretexts.org Kinetic studies on the methanolysis of substituted benzoyl chlorides have shown that electron-withdrawing substituents favor the standard addition-elimination pathway. rsc.org Therefore, the polyfluorinated ring of this compound makes it an exceptionally reactive acylating agent, readily undergoing reactions with even weak nucleophiles under mild conditions.

Directing Effects in Further Derivatization

The reactivity of this compound in derivatization reactions is dominated by two primary sites: the highly reactive acyl chloride group and the electron-deficient aromatic ring. The four fluorine atoms strongly activate the ring towards nucleophilic aromatic substitution (SNAr), while also influencing the regioselectivity of these reactions.

The primary directing effect observed in the further derivatization of the tetrafluorinated ring is a strong preference for substitution at the C-4 position, which is para to the benzoyl chloride group. This is consistent with the general principles of nucleophilic aromatic substitution on polyfluoroaromatic compounds. nih.gov The acyl chloride group is a deactivating meta-director for electrophilic substitution but an activating group for nucleophilic substitution, directing incoming nucleophiles to the positions ortho and para to it. In this symmetrically substituted compound, all four positions bearing fluorine are ortho or meta to the carbonyl group. However, the resonance stabilization of the intermediate Meisenheimer complex is most effective when the attack occurs at the C-4 position.

In reactions with various nucleophiles, the substitution of a single fluorine atom typically occurs. For instance, reactions with amines or alcohols under controlled conditions can lead to the formation of 4-substituted-2,3,5,6-tetrafluorobenzoyl derivatives. This selectivity is crucial for the synthesis of more complex molecules where specific substitution patterns are required.

While the para-position (C-4) is the most activated site for an initial substitution, derivatization can also occur at the other fluorine-bearing positions, particularly under more forcing conditions or with subsequent reactions on an already substituted ring. The directing effect of a newly introduced substituent at the C-4 position will then govern the position of any further substitution. For example, if a strong electron-donating group is introduced at C-4, it may direct subsequent nucleophilic attack to the remaining fluorine atoms.

The table below summarizes the observed directing effects in the derivatization of related polyfluorinated aromatic compounds, which provides a model for the expected reactivity of this compound.

ReactantNucleophile/ConditionsPosition of SubstitutionProduct TypeReference
HexafluorobenzenePotassium HydroxidePara-disubstitution (major)Substituted Phenol nih.gov
PentafluorobenzeneVarious basesPara (major)4-Substituted tetrafluorobenzene nih.gov
PentafluoropyridineHydroxybenzaldehydes / Mild baseC-4 (para to Nitrogen)4-((perfluoropyridin-yl)oxy)benzaldehydes rsc.org
Pentafluoropyridine3-Hydroxybenzaldehyde / Harsh conditionsC-2 and/or C-6Di- or tri-substituted pyridine rsc.org

Advanced Reaction Mechanisms Investigation

The reactions of this compound are governed by well-established but complex mechanistic pathways, primarily nucleophilic acyl substitution and nucleophilic aromatic substitution (SNAr).

Nucleophilic Acyl Substitution: The most frequent reaction of this compound involves the acyl chloride functional group. This is a classic nucleophilic acyl substitution reaction. The mechanism proceeds via a tetrahedral intermediate.

Nucleophilic Attack: A nucleophile (e.g., an alcohol, ROH, or an amine, RNH₂) attacks the electrophilic carbonyl carbon. This breaks the C=O π-bond, and the electrons move to the oxygen atom, forming a tetrahedral oxyanion intermediate.

Leaving Group Departure: The intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, and in the process, the chloride ion, being an excellent leaving group, is expelled.

Deprotonation: If the nucleophile was neutral (like an alcohol or primary/secondary amine), a final deprotonation step by a weak base (e.g., another molecule of the nucleophile or a non-nucleophilic base like pyridine) yields the final ester or amide product.

This mechanism is fundamental to the use of this compound as an acylating agent for synthesizing various esters and amides. medchemexpress.comchemicalbook.com

Nucleophilic Aromatic Substitution (SNAr): The tetrafluorinated benzene ring is highly electron-deficient due to the strong inductive effect of the four fluorine atoms, making it susceptible to nucleophilic attack. This reaction does not proceed by an SN1 or SN2 mechanism, but rather by the SNAr pathway, which involves a resonance-stabilized intermediate.

Formation of the Meisenheimer Complex: A strong nucleophile attacks one of the carbon atoms bearing a fluorine atom. The high electronegativity of the fluorine atoms makes these carbons electrophilic. The attack, typically at the C-4 position, breaks the aromaticity of the ring and forms a resonance-stabilized carbanion known as a Meisenheimer complex. The negative charge is delocalized over the ring and is particularly stabilized by the electron-withdrawing fluorine atoms and the carbonyl group.

Loss of the Leaving Group: Aromaticity is restored when the fluoride (B91410) ion is eliminated from the Meisenheimer complex. Fluoride is a reasonably good leaving group in this context because the ring is highly activated towards its expulsion.

The rate of the SNAr reaction is dependent on the strength of the nucleophile and the stability of the Meisenheimer intermediate. The presence of four fluorine atoms significantly stabilizes this intermediate, making such substitutions on this compound more facile than on less fluorinated analogues. Studies on related polyfluorobenzenes have extensively detailed this mechanism. nih.gov

The table below outlines key mechanistic features for the reactions of this compound.

Reaction TypeKey IntermediateDriving ForceTypical ProductsReference
Nucleophilic Acyl SubstitutionTetrahedral Carbonyl AdductGood leaving group ability of chlorideAmides, Esters, Thioesters medchemexpress.comlibretexts.org
Nucleophilic Aromatic Substitution (SNAr)Meisenheimer ComplexStrong electron withdrawal by fluorine atoms; restoration of aromaticity4-Substituted tetrafluorobenzoyl derivatives nih.govgbcramgarh.in

Applications in Chemical Synthesis and Materials Science Research

Precursor for Pharmaceutical Intermediates

The introduction of fluorine atoms into drug molecules is a widely used strategy in medicinal chemistry to enhance pharmacological properties. 2,3,5,6-Tetrafluorobenzoyl chloride serves as a key reagent for introducing the tetrafluorobenzoyl moiety into potential therapeutic agents. google.com

Research into new treatments for infectious diseases has demonstrated the utility of this compound in creating complex heterocyclic structures with potential therapeutic value. A significant application is in the synthesis of novel antimycobacterial agents.

Specifically, it has been used in the development of 1,3-Benzothiazin-4-ones (BTZs), a promising class of potent drug candidates against Mycobacterium tuberculosis. In one study, this compound was reacted to produce a 5,6,8-trifluoro-2-(4-ethoxycarbonylpiperazine-1-yl)-1,3-benzothiazin-4-one (Compound 2c ). nih.gov This synthesis highlights the compound's role in constructing the core of these next-generation anti-tuberculosis agents. nih.gov The downstream product 2,3,5,6-tetrafluoroaniline, which can be synthesized from the benzoyl chloride, is also recognized as an important intermediate for producing various pharmaceuticals. google.com

Table 1: Example of a Pharmaceutical Intermediate Synthesized from this compound

Precursor Synthesized Compound Chemical Name Application Area

The development of new drug candidates relies on the availability of versatile chemical building blocks to create diverse molecular libraries for screening. This compound is employed in this initial phase of drug discovery. The synthesis of the aforementioned benzothiazinone derivatives is a clear example of its application in early drug discovery to generate novel compounds for a therapeutic pipeline aimed at combating tuberculosis. nih.gov The BTZ class of compounds, including PBTZ169, has progressed to clinical trials, underscoring the importance of developing new analogues from precursors like this compound. nih.gov

Building Block for Agrochemical Compounds

In the agrochemical sector, fluorine chemistry is crucial for developing pesticides with high efficacy, appropriate stability, and favorable toxicological profiles. This compound is a precursor in the synthesis of modern insecticides.

A key application of this compound is in the production of the pyrethroid insecticide, transfluthrin. google.com Transfluthrin is noted as a high-efficiency, low-toxicity sanitary insecticide. google.com A patented synthetic route uses this compound as a critical intermediate, which is reduced to form 2,3,5,6-tetrafluorobenzyl alcohol. google.com This alcohol is a direct precursor to transfluthrin. The method is highlighted for its mild reaction conditions and high yield, making it suitable for industrial-scale production. google.com

Table 2: Insecticide Synthesis Intermediate from this compound

Precursor Intermediate Final Product Application

The incorporation of fluorine atoms is a common strategy to enhance the efficacy of fungicidal compounds. While specific examples detailing the direct use of this compound for fungicide synthesis are not prominent in the reviewed literature, its established role as a versatile agrochemical building block suggests its potential in this area. lookchem.com The development of trifluoromethylphenyl amides and 1,2,4-triazole (B32235) derivatives has shown that fluorinated moieties are key to the biological activity of many modern fungicides. The reactivity of this compound makes it a suitable candidate for inclusion in synthetic pathways targeting novel fungicidal agents.

Synthesis of Specialized Fluorinated Organic Compounds

Beyond pharmaceuticals and agrochemicals, this compound is a valuable reagent for creating a variety of specialized organic molecules and materials where the properties conferred by the tetrafluorophenyl group are desirable.

Its applications include the synthesis of model compounds for the development of high-performance perfluorinated aromatic polymers. Early research focused on these polymers to assess whether they offered improved thermal or oxidative stability compared to their non-fluorinated analogues. dtic.mil In this context, this compound was used to synthesize specific model compounds for thermal decomposition studies. dtic.mil

The compound is also a precursor for other key fluorinated reagents. It can be readily converted into 2,3,5,6-tetrafluorobenzamide by amidation. google.com This amide is, in turn, a precursor for 2,3,5,6-tetrafluoroaniline, another important building block in organofluorine chemistry. google.com Furthermore, it is used to synthesize 2,3,5,6-tetrafluorobenzyl alcohol via reduction, a compound that serves as an intermediate not only for agrochemicals but potentially for other specialty chemicals as well. google.com

Table 3: Examples of Specialized Compounds Derived from this compound

Starting Material Derived Compound Chemical Name Field of Use
This compound N,N'-bis(2,3,5,6-tetrafluorobenzoyl)hydrazine Model Compound Perfluorinated Polymer Research dtic.mil
This compound 2,3,5,6-Tetrafluorobenzamide Chemical Intermediate Synthesis of Fluorinated Anilines google.com

Preparation of Fluorinated Benzonitriles

This compound is a crucial intermediate in the multi-step synthesis of 2,3,5,6-tetrafluorobenzonitrile. The process typically begins with 2,3,5,6-tetrafluorobenzoic acid, which is first converted into the more reactive this compound. This acyl chloride is then reacted with an ammonia (B1221849) source to form 2,3,5,6-tetrafluorobenzamide. In the final step, the benzamide (B126) is dehydrated, often using a reagent like thionyl chloride, to yield the target 2,3,5,6-tetrafluorobenzonitrile. google.com This synthetic route is noted for its mild reaction conditions and suitability for industrial-scale production. google.com

Elaboration to Fluorinated Benzyl Alcohols and Related Alcohols

The synthesis of 2,3,5,6-tetrafluorobenzyl alcohol, an important precursor for agrochemicals, can be efficiently achieved starting from this compound. google.comgoogle.com One established method involves the reduction of the acyl chloride using a reducing agent like sodium borohydride (B1222165) in an aqueous medium. google.com The reaction proceeds by adding the this compound to a cooled solution of sodium borohydride, resulting in the formation of 2,3,5,6-tetrafluorobenzyl alcohol. google.com This alcohol is a key building block for certain pyrethroid insecticides. google.com

Formation of Complex Polyfluorinated Aromatic Systems

As a reactive acylating agent, this compound is instrumental in constructing more complex polyfluorinated aromatic systems. It can undergo Friedel-Crafts acylation reactions with various aromatic and heterocyclic compounds. This reaction attaches the 2,3,5,6-tetrafluorobenzoyl moiety to another molecular scaffold, creating larger, more intricate structures. The electron-withdrawing nature of the four fluorine atoms on the benzoyl chloride ring significantly influences the chemical properties and reactivity of the resulting polyfluorinated ketones, making them useful intermediates for pharmaceuticals and specialty chemicals. medchemexpress.com

Advanced Materials Applications

The unique properties conferred by the high fluorine content make this compound a target for the development of advanced materials.

Integration into Polymer Synthesis

Acyl chlorides are fundamental reagents in step-growth polymerization. This compound can be used as a monomer or a modifying agent to introduce the highly fluorinated phenyl group into polymer chains. For instance, it can react with diols or diamines to form polyesters and polyamides, respectively. This integration allows for the precise incorporation of fluorinated units into the polymer backbone, which is a key strategy for developing high-performance polymers. chemimpex.com

Design and Synthesis of Functionalized Probes and Reagents

The high reactivity of the acyl chloride function allows this compound to serve as a versatile reagent for creating functionalized probes. It can readily react with nucleophiles like amines and alcohols on biomolecules or other complex structures, effectively tagging them with the tetrafluorophenyl group. medchemexpress.com This tetrafluorophenyl tag can act as a ¹⁹F NMR (Nuclear Magnetic Resonance) reporter group, enabling non-invasive studies of molecular interactions and biological processes. Furthermore, its use as a derivatizing reagent for the analysis of various compounds by gas chromatography has been noted for the related pentafluorobenzoyl chloride, suggesting similar utility. nih.gov

Photo-Crosslinking Reagents in Chemical Biology

The tetrafluorinated aromatic ring of this compound serves as a precursor for the synthesis of potent photo-crosslinking agents. The strategy involves the conversion of a derivative, typically 4-azido-2,3,5,6-tetrafluorobenzoic acid, into its corresponding acyl chloride or other activated species for conjugation to molecules of interest. The resulting 4-azido-2,3,5,6-tetrafluorobenzoyl group is a highly effective photo-reactive moiety. researchgate.net

Upon exposure to ultraviolet (UV) light, the aryl azide (B81097) group in the 4-azido-2,3,5,6-tetrafluorobenzoyl moiety forms a highly reactive nitrene intermediate. researchgate.net This nitrene can then form covalent bonds by inserting into C-H and N-H bonds or by adding to double bonds in neighboring molecules. researchgate.net This property is harnessed in chemical biology to study molecular interactions, such as those between proteins. For instance, a molecule "A" functionalized with a 4-azido-2,3,5,6-tetrafluorobenzoyl group can be allowed to interact with a binding partner "B". Subsequent irradiation with UV light will trigger the crosslinking reaction, covalently linking "A" and "B" and allowing for the identification and characterization of the interacting partner.

A notable example is the synthesis of photoactivatable derivatives for studying biological systems. One such derivative incorporates the 4-azido-2,3,5,6-tetrafluorobenzoyl (A3) group. researchgate.net Research has shown that this aromatic azide, upon photolysis, generates highly reactive intermediates capable of cross-linking with a wide variety of functional groups, including amino acid side chains. researchgate.net This makes it a valuable tool for mapping protein-protein interactions and elucidating the structure of protein complexes.

A six-branched organic azide, synthesized using a derivative of 4-azido-2,3,5,6-tetrafluorobenzoic acid, has been developed as a high-efficiency photo-cross-linker. This reagent has demonstrated utility in the fabrication of organic thin-film transistors by enabling high-resolution patterned gate dielectrics with low leakage current and improved carrier mobility.

FeatureDescription
Photo-reactive Group 4-Azido-2,3,5,6-tetrafluorobenzoyl
Activation Wavelength Typically 254 nm for simple phenyl azides
Reactive Intermediate Nitrene
Target Bonds for Insertion C-H, N-H, C=C
Primary Application Covalent capture of molecular interactions

Characterization Methodologies for 2,3,5,6 Tetrafluorobenzoyl Chloride and Its Derivatives

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 2,3,5,6-Tetrafluorobenzoyl chloride. By analyzing the interaction of the molecule with electromagnetic radiation, these techniques provide a unique fingerprint of the compound.

NMR spectroscopy is a cornerstone technique for the structural analysis of fluorinated organic compounds. By observing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of hydrogen (¹H), fluorine (¹⁹F), and carbon (¹³C) atoms within the molecule.

¹H NMR: In the case of this compound, the ¹H NMR spectrum is expected to be relatively simple, showing a single signal for the lone aromatic proton. The chemical shift of this proton is influenced by the strong electron-withdrawing effects of the four fluorine atoms and the benzoyl chloride group. Its multiplicity would appear as a multiplet due to coupling with the adjacent fluorine atoms. For derivatives where other hydrogen-containing groups are present, ¹H NMR provides crucial data on their structure and connectivity. chemicalbook.comspectrabase.com

¹⁹F NMR: ¹⁹F NMR is particularly powerful for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range. nih.gov For this compound, the spectrum is expected to show two distinct signals for the two sets of chemically non-equivalent fluorine atoms (F2/F6 and F3/F5). The signals would appear as multiplets due to fluorine-fluorine (F-F) and fluorine-hydrogen (F-H) coupling. researchgate.netspectrabase.com Quantitative ¹⁹F NMR can also be employed for yield determination in reactions. semanticscholar.org

¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For this compound, signals are expected for the carbonyl carbon and the carbons of the aromatic ring. The carbonyl carbon signal typically appears in the range of 160-170 ppm. The aromatic carbon signals are split into multiplets due to strong carbon-fluorine (C-F) coupling, which is a characteristic feature of fluorinated aromatic compounds. nih.govchemicalbook.comchemicalbook.comspectrabase.com

Table 1: Representative NMR Data for Fluorinated Benzoyl Compounds

Nucleus Compound Type Typical Chemical Shift (ppm) Characteristic Coupling
¹H Fluorobenzoyl derivatives 7.0 - 8.5 Coupling with adjacent ¹⁹F nuclei (JHF)
¹⁹F Polyfluorinated aromatics -110 to -165 Complex multiplets due to JFF and JHF coupling researchgate.net
¹³C Fluorobenzoyl derivatives 120 - 170 Large one-bond and multi-bond JCF coupling constants

| ¹³C | Carbonyl (C=O) | ~165 | Signal influenced by ring substituents |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a very strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the acid chloride group. This band is typically observed at a high frequency, often in the range of 1770-1815 cm⁻¹, due to the electron-withdrawing nature of both the chlorine atom and the fluorinated ring. In addition, strong absorption bands corresponding to the C-F stretching vibrations are expected in the 1100-1400 cm⁻¹ region. An IR spectrum of the parent compound, benzoyl chloride, shows the characteristic C=O stretch, providing a basis for comparison. nist.gov The IR spectrum of the related precursor, 2,3,5,6-tetrafluorobenzoic acid, also shows characteristic absorptions that can be compared to the final product. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=O stretch is also observable in the Raman spectrum. The symmetric vibrations of the tetrafluorinated benzene (B151609) ring often give rise to strong and characteristic signals in the Raman spectrum, which can be useful for structural confirmation. rsc.org For the precursor 2,3,5,6-tetrafluorobenzoic acid, Raman spectra have been recorded and assigned. nih.gov

Table 2: Key Vibrational Frequencies for this compound

Vibrational Mode Technique Typical Wavenumber (cm⁻¹) Intensity
C=O Stretch (Acid Chloride) IR 1770 - 1815 Strong
Aromatic C=C Stretch IR, Raman 1450 - 1600 Medium to Strong

| C-F Stretch | IR | 1100 - 1400 | Strong |

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

For this compound (C₇HClF₄O), the exact molecular weight is 212.53 g/mol . scbt.comsigmaaldrich.com The mass spectrum would show a molecular ion peak [M]⁺ corresponding to this mass. A key feature would be the isotopic pattern of the chlorine atom, with two peaks at a ~3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes, respectively.

Common fragmentation pathways for benzoyl chlorides include:

Loss of the chlorine atom (-Cl) to form the tetrafluorobenzoyl cation [M-Cl]⁺.

Subsequent loss of the carbonyl group (-CO) to form the tetrafluorophenyl cation [M-Cl-CO]⁺.

Electron ionization mass spectrometry (EI-MS) of the precursor, 2,3,5,6-tetrafluorobenzoic acid, shows a molecular ion at m/z 194 and characteristic fragmentation, providing a reference for analyzing the benzoyl chloride derivative. chemicalbook.com

Table 3: Expected Mass Spectrometry Data for this compound

Ion Formula Expected m/z (for ³⁵Cl) Significance
[M]⁺ [C₇HClF₄O]⁺ 212 Molecular Ion
[M+2]⁺ [C₇H³⁷ClF₄O]⁺ 214 Isotope peak for ³⁷Cl
[M-Cl]⁺ [C₇HF₄O]⁺ 177 Loss of Chlorine

| [M-COCl]⁺ | [C₆HF₄]⁺ | 149 | Loss of Carbonyl Chloride group |

Chromatographic Purity Assessment

Chromatography is a laboratory technique for the separation of a mixture. It is essential for determining the purity of this compound and for quantifying any impurities, including starting materials, byproducts, or residual solvents.

Gas chromatography is ideally suited for the analysis of volatile and thermally stable compounds like this compound. A sample is vaporized and injected onto the head of a chromatographic column.

The purity of the compound is determined by the percentage of the total peak area that corresponds to the main component. GC can effectively separate the product from volatile starting materials, such as thionyl chloride or oxalyl chloride, and from residual organic solvents used during synthesis or purification. sigmaaldrich.comderpharmachemica.com The use of a mass spectrometer as a detector (GC-MS) combines the separation power of GC with the identification capabilities of MS, allowing for the definitive identification of impurity peaks. researchgate.netresearchgate.net For certain derivatives, derivatization might be employed to enhance volatility and detection sensitivity. researchgate.net

High-Performance Liquid Chromatography is a powerful technique for separating components of a mixture in solution. basicmedicalkey.com It is particularly useful for analyzing non-volatile or thermally labile impurities that are not suitable for GC analysis.

For this compound, a reversed-phase HPLC method would typically be employed. sielc.comsmatrix.com In this setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) and/or methanol (B129727) with water. americanlaboratory.com Components are separated based on their relative polarity. A UV detector is commonly used, as the fluorinated aromatic ring is a strong chromophore. HPLC is effective for detecting non-volatile byproducts, such as the corresponding carboxylic acid (from hydrolysis) or products from side reactions. The method can be used to track the progress of a reaction and to ensure the final product meets purity specifications. americanlaboratory.com

Advanced Analytical Approaches

The characterization of this compound and its derivatives is primarily achieved through a combination of sophisticated spectroscopic and chromatographic techniques. Given the presence of fluorine atoms, certain specialized analytical approaches are particularly informative.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of these compounds. While ¹H and ¹³C NMR provide foundational data on the proton and carbon skeletons, ¹⁹F NMR spectroscopy is especially crucial for fluorinated molecules. wikipedia.org ¹⁹F NMR offers a wide chemical shift range and high sensitivity, allowing for precise determination of the fluorine environments within the molecule. wikipedia.org The coupling patterns between fluorine atoms and between fluorine and hydrogen atoms provide invaluable information about the substitution pattern on the aromatic ring.

Mass Spectrometry (MS) is another indispensable tool. For the analysis of derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) is frequently employed. Derivatization with reagents like this compound can enhance the volatility and thermal stability of analytes, making them amenable to GC analysis. The mass spectra provide information on the molecular weight and fragmentation patterns, which are characteristic of the compound's structure. It has been noted, however, that for polyfluorinated aromatic compounds, obtaining high-resolution mass spectrometry (HRMS) data using electrospray ionization (ESI) can be challenging due to difficulties in ionizing these molecules. rsc.org In such cases, electron ionization (EI) may yield more informative results. rsc.org

In the context of its derivatives, particularly those formed by reaction with amines or alcohols, advanced MS techniques are critical for characterization. For instance, the use of other tetrafluorobenzoyl chloride isomers as derivatizing agents for sensitive detection by GC with negative ion chemical ionization (NICI) mass spectrometry has been reported. researchgate.net This approach leverages the high electron affinity of the fluorinated moiety to achieve very low detection limits.

Infrared (IR) spectroscopy, often in the form of Fourier Transform Infrared (FTIR) spectroscopy, is used to identify the characteristic functional groups present in the molecule. For this compound, the strong absorption band corresponding to the carbonyl (C=O) stretching of the acid chloride group is a key diagnostic feature.

Detailed Research Findings:

While specific, detailed research findings on the advanced analytical characterization of this compound itself are not extensively available in the public domain, the characterization of its precursor, 2,3,5,6-Tetrafluorobenzoic acid, and other fluorinated benzoyl chloride derivatives provides a strong basis for the expected analytical data. For instance, the characterization of polyfluoro-substituted products in synthetic studies routinely involves ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry. rsc.org

Derivatives of tetrafluorobenzoyl chlorides are often prepared to enhance the analytical properties of other molecules. For example, o-(pentafluorobenzyloxycarbonyl)-2,3,4,5-tetrafluorobenzoyl derivatives have been synthesized and shown to have exceptional sensitivity in GC-NICI-MS analysis. researchgate.net This highlights the utility of the tetrafluorobenzoyl moiety in creating derivatives with superior analytical characteristics.

The table below summarizes the expected analytical data for this compound based on the analysis of its precursor and general principles of spectroscopic analysis for fluorinated aromatic compounds.

Analytical TechniqueExpected Observations for this compound
¹H NMR A single resonance for the aromatic proton, likely appearing as a multiplet due to coupling with the four fluorine atoms.
¹³C NMR Resonances for the carbonyl carbon and the aromatic carbons. The carbon signals will show splitting due to coupling with fluorine atoms (C-F coupling).
¹⁹F NMR Two distinct signals for the two sets of equivalent fluorine atoms (at positions 2,6 and 3,5), appearing as multiplets due to F-F and F-H coupling. wikipedia.org
Mass Spectrometry (EI) A molecular ion peak corresponding to the exact mass of the molecule. Characteristic fragmentation patterns would include the loss of the chlorine atom and the carbonyl group. rsc.org
FTIR Spectroscopy A strong absorption band in the region of 1780-1750 cm⁻¹ characteristic of the C=O stretching vibration of an acyl chloride.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations on Electronic Structure

Density Functional Theory (DFT) has been a important tool in elucidating the electronic characteristics of 2,3,5,6-tetrafluorobenzoyl chloride. While specific DFT studies exclusively on this molecule are not extensively documented in publicly available literature, valuable insights can be drawn from computational analyses of closely related fluorinated benzoyl chlorides and other fluorinated aromatic compounds.

DFT calculations, typically employing methods like B3LYP with basis sets such as 6-311G(d,p), are used to optimize the molecular geometry and compute various electronic properties. researchgate.net Key areas of investigation include the distribution of electron density, the nature of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

The four fluorine atoms, being highly electronegative, exert a strong electron-withdrawing inductive effect on the benzene (B151609) ring. This effect significantly influences the electron distribution, making the aromatic ring electron-deficient. The carbonyl group also contributes to this electron deficiency, particularly at the carbonyl carbon, rendering it highly electrophilic.

The Molecular Electrostatic Potential (MEP) map visually represents the regions of positive and negative electrostatic potential on the molecule's surface. For this compound, the MEP would be expected to show a significant region of positive potential (electron-poor) around the carbonyl carbon, making it a prime target for nucleophilic attack. The fluorine and oxygen atoms would exhibit negative potential (electron-rich) regions.

Table 1: Predicted Electronic Properties of this compound from DFT (Illustrative)

PropertyPredicted Characteristic
Electron Distribution Highly polarized due to electron-withdrawing fluorine atoms and carbonyl group.
Carbonyl Carbon Significant positive partial charge, highly electrophilic.
Aromatic Ring Electron-deficient (π-deficient).
HOMO Likely localized on the benzene ring, oxygen, and chlorine atoms.
LUMO Expected to be centered on the C=O π* and C-Cl σ* orbitals.
HOMO-LUMO Gap Expected to be relatively small, indicating high reactivity.
MEP Strong positive potential around the carbonyl carbon, negative potential on fluorine and oxygen atoms.

This table is illustrative and based on general principles and data from related fluorinated compounds. Specific values would require dedicated DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis

The primary conformational flexibility in this compound arises from the rotation around the single bond connecting the carbonyl group to the tetrafluorophenyl ring. This rotation is subject to steric and electronic effects.

Rotational Barriers: The rotation of the benzoyl chloride group relative to the aromatic ring is expected to have a defined rotational barrier. The planar conformation, where the C=O and C-Cl bonds are coplanar with the benzene ring, is likely to be the most stable due to conjugation between the carbonyl group's π-system and the aromatic ring. However, the four fluorine atoms introduce significant steric hindrance and electrostatic repulsion, which could influence the preferred dihedral angle and the height of the rotational barrier. DFT calculations on related molecules, such as N-benzhydrylformamides, have been used to estimate rotational barriers, which are typically in the range of several kcal/mol. mdpi.comnih.gov

Stable Conformers: MD simulations would likely reveal that the molecule predominantly populates a low-energy, near-planar conformation. Thermal fluctuations would allow it to overcome the rotational barrier and access other, less stable conformations. The time-averaged distribution of these conformations would provide a picture of the molecule's dynamic structure in solution or other environments.

Table 2: Predicted Conformational Properties of this compound (Illustrative)

PropertyPredicted Characteristic
Primary Flexible Bond The C(ring)-C(carbonyl) single bond.
Most Stable Conformer Likely a near-planar conformation to maximize conjugation, potentially slightly twisted due to steric hindrance from fluorine atoms.
Rotational Barrier A moderate energy barrier is expected for the rotation of the carbonyl chloride group.
Conformational Dynamics The molecule would exhibit torsional vibrations around the C-C bond, with occasional full rotations at higher temperatures.

This table is illustrative and based on the analysis of similar molecular structures. Detailed conformational analysis would require specific MD simulations.

Prediction of Reaction Pathways and Energetics

Computational chemistry provides powerful tools to predict the most likely pathways for chemical reactions and to calculate the associated energy changes, such as activation energies and reaction enthalpies. For this compound, these predictions are crucial for understanding its high reactivity, particularly in nucleophilic acyl substitution reactions.

The primary reaction pathway for this compound is nucleophilic acyl substitution . This typically proceeds through a two-step addition-elimination mechanism involving a tetrahedral intermediate. The high electrophilicity of the carbonyl carbon, enhanced by the four fluorine atoms, makes the initial nucleophilic attack a favorable process.

Computational Approach: DFT calculations can be used to model the entire reaction coordinate for the reaction of this compound with various nucleophiles (e.g., alcohols, amines, water). By calculating the energies of the reactants, the tetrahedral intermediate, the transition states, and the products, a detailed energy profile can be constructed.

Key Energetic Parameters:

Activation Energy (Ea): The energy barrier that must be overcome for the reaction to proceed. A lower activation energy corresponds to a faster reaction rate. The strong electron-withdrawing nature of the tetrafluorophenyl group is expected to stabilize the negatively charged tetrahedral intermediate, thereby lowering the activation energy for its formation.

Studies on the solvolysis of benzoyl chlorides have shown that the reaction mechanism can shift between a bimolecular nucleophilic substitution (SN2-like) and a unimolecular (SN1-like) pathway involving a benzoyl cation intermediate, depending on the solvent and the substituents on the aromatic ring. mdpi.com The high degree of fluorination in this compound would significantly disfavor the formation of a cationic intermediate, making the concerted or stepwise nucleophilic addition-elimination mechanism the most probable pathway.

Table 3: Predicted Energetics for the Reaction of this compound with a Generic Nucleophile (Nu⁻) (Illustrative)

Reaction StepPredicted Energetic Feature
Nucleophilic Attack (Addition) Relatively low activation energy due to the high electrophilicity of the carbonyl carbon.
Tetrahedral Intermediate A stable intermediate, its formation is likely to be the rate-determining step.
Chloride Ion Elimination A low energy barrier for this step, as chloride is a good leaving group.
Overall Reaction Expected to be exothermic (thermodynamically favorable).

This table presents a qualitative prediction. Quantitative values for activation energies and reaction enthalpies would require specific quantum mechanical calculations for each reaction.

Structure-Reactivity Relationship Modeling

Structure-reactivity relationship (SRR) modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, aims to establish a mathematical correlation between the chemical structure of a series of compounds and their observed reactivity. For this compound and its derivatives, such models can be invaluable for predicting reactivity and designing new molecules with desired properties.

The reactivity of this compound is primarily governed by the electronic effects of the fluorine substituents. By systematically varying the number and position of fluorine atoms on the benzoyl chloride scaffold, it is possible to develop a model that relates electronic descriptors to reaction rates.

Key Descriptors for SRR/QSAR Models:

Electronic Descriptors: Hammett constants (σ), calculated atomic charges (e.g., on the carbonyl carbon), HOMO-LUMO energies, and dipole moments.

Steric Descriptors: Steric parameters like Taft's Es or Charton's ν, or computationally derived descriptors of molecular size and shape.

Quantum Chemical Descriptors: Calculated activation energies or reaction enthalpies for a model reaction.

A hypothetical SRR study on a series of fluorinated benzoyl chlorides could involve reacting them with a standard nucleophile under controlled conditions and measuring the reaction rates. These rates could then be correlated with the calculated descriptors using statistical methods like multiple linear regression or partial least squares.

For instance, a strong correlation would be expected between the rate of nucleophilic substitution and the calculated positive charge on the carbonyl carbon. Similarly, a correlation might be found with the LUMO energy, as a lower LUMO energy generally indicates a greater susceptibility to nucleophilic attack.

Kinetic modeling of the reactivity of related compounds, such as acyl glucuronides, has successfully used DFT-calculated activation energies to correlate with experimentally observed degradation rates, demonstrating the power of this approach. rsc.org

Table 4: Potential Descriptors for a Structure-Reactivity Relationship Model of Fluorinated Benzoyl Chlorides

Descriptor TypeSpecific Descriptor ExamplesExpected Correlation with Reactivity
Electronic Calculated positive charge on the carbonyl carbon, Hammett parameter (Σσ), LUMO energy.Positive, Positive, Inverse
Steric Steric parameters of ortho-substituents.Inverse
Thermodynamic Calculated reaction enthalpy (ΔH) for a model reaction.Positive (for exothermicity)
Kinetic Calculated activation energy (Ea) for a model reaction.Inverse

This table outlines potential descriptors and their expected trends. The development of a robust SRR model would require experimental reactivity data for a series of related compounds.

Laboratory Safety and Handling Procedures for 2,3,5,6 Tetrafluorobenzoyl Chloride

Hazard Identification and Risk Assessment in Research Environments

2,3,5,6-Tetrafluorobenzoyl chloride is a chemical compound that demands careful handling due to its hazardous properties. A thorough risk assessment is crucial before its use in any research setting.

Corrosivity and Irritant Properties

This compound is classified as corrosive and causes severe skin burns and eye damage. thermofisher.comthermofisher.com Contact with skin can result in serious burns. noaa.gov The vapors are also irritating to the mucous membranes and respiratory tract, making inhalation a significant hazard. noaa.gov As an acyl chloride, it reacts with moisture to produce hydrogen chloride gas, which is a strong irritant. chemguide.co.uklibretexts.org

Hazard Summary Data Table

Hazard StatementClassification
Causes severe skin burns and eye damage. thermofisher.comthermofisher.comSkin Corrosion 1B
Causes serious eye damage. thermofisher.comthermofisher.comEye Damage 1
May cause respiratory irritation. thermofisher.comSTOT SE 3

Moisture Sensitivity Considerations

This compound is highly sensitive to moisture. chegg.com It reacts with water, including atmospheric humidity, in a process called hydrolysis. chemguide.co.uklibretexts.org This reaction produces 2,3,5,6-tetrafluorobenzoic acid and hydrogen chloride (HCl) gas. libretexts.org The generation of corrosive HCl fumes upon exposure to air underscores the need for handling this compound under anhydrous (dry) conditions. chemguide.co.uklibretexts.org

Safe Storage and Containment Protocols

Proper storage of this compound is essential to maintain its integrity and prevent hazardous situations. It should be stored in a tightly closed container in a dry, cool, and well-ventilated place. thermofisher.comthermofisher.com The storage area should be designated for corrosive materials. thermofisher.comthermofisher.com To minimize the effects of moisture, it is advisable to store the compound under an inert atmosphere, such as nitrogen. sciencemadness.org Separating the main stock of the chemical into smaller, working quantities can help reduce the frequency of opening the primary container, thereby limiting exposure to atmospheric moisture. sciencemadness.org

Emergency Response and First Aid in Chemical Laboratories

In the event of exposure to this compound, immediate action is critical.

First Aid Measures Data Table

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. thermofisher.comthermofisher.com Seek immediate medical attention. thermofisher.comthermofisher.com
Skin Contact Take off immediately all contaminated clothing. thermofisher.comthermofisher.com Wash off immediately with soap and plenty of water. thermofisher.com Seek immediate medical attention. thermofisher.com
Inhalation Remove person to fresh air and keep comfortable for breathing. thermofisher.comthermofisher.com If not breathing, give artificial respiration. thermofisher.comthermofisher.com Seek immediate medical attention. thermofisher.com
Ingestion Rinse mouth. thermofisher.comthermofisher.com Do NOT induce vomiting. thermofisher.comthermofisher.com Never give anything by mouth to an unconscious person. thermofisher.com Call a physician immediately. thermofisher.com

It is imperative that laboratory personnel are familiar with these procedures and that appropriate personal protective equipment (PPE), such as chemical-resistant gloves, safety goggles, and a lab coat, are worn at all times when handling this compound. thermofisher.com

Waste Management and Disposal in Academic Research Contexts

Waste containing this compound is considered hazardous and must be disposed of in accordance with local, state, and federal regulations. thermofisher.comfishersci.com Unused or waste material should be collected in a suitable, closed container labeled for hazardous waste disposal. thermofisher.comfishersci.com For spills, an inert absorbent material like sand or silica (B1680970) gel can be used to soak up the chemical before placing it into a container for disposal. thermofisher.com It is crucial to consult with the institution's environmental health and safety department for specific guidance on the disposal of this chemical. thermofisher.comfishersci.com

Emerging Research Frontiers and Future Perspectives

Development of Sustainable Synthetic Routes

The traditional synthesis of acyl chlorides often involves reagents like thionyl chloride or oxalyl chloride, which can generate significant hazardous waste. A key frontier for 2,3,5,6-tetrafluorobenzoyl chloride is the development of green and sustainable synthetic methodologies. Research in this area is anticipated to focus on minimizing environmental impact by improving atom economy, using safer reagents, and reducing energy consumption.

Future research directions may include:

Catalytic Chlorination: Moving away from stoichiometric chlorinating agents towards catalytic systems. For related isomers like 2,3,4,5-tetrafluorobenzoyl chloride, methods using safer, solid chlorinating agents such as triphosgene (B27547) with a catalytic amount of an organic amine have been developed. researchgate.netgoogle.com A similar approach for the 2,3,5,6-isomer from its corresponding carboxylic acid, 2,3,5,6-tetrafluorobenzoic acid, represents a significant area for investigation.

Integrated Process Development: A known route to the precursor, 2,3,5,6-tetrafluorobenzoic acid, involves multiple steps including fluorination, hydrolysis, and decarboxylation. researchgate.net Sustainable advancements would involve creating a more integrated, one-pot process from readily available starting materials like terephthaloyl chloride, thereby reducing intermediate isolation steps and solvent waste. researchgate.net

By-product Valorization: Industrial methods for producing related fluorinated benzoyl chlorides can generate inorganic salt by-products. google.com Future sustainable routes for the 2,3,5,6-isomer should incorporate strategies for the recovery and reuse of such by-products, contributing to a circular chemical economy.

A comparison of potential synthetic strategies is outlined below:

FeatureConventional Method (e.g., SOCl₂)Emerging "Green" Method
Chlorinating Agent Thionyl Chloride / Oxalyl ChlorideTriphosgene / Other solid agent
Stoichiometry StoichiometricCatalytic
By-products SO₂, HCl, CO, CO₂Less hazardous, potentially recyclable
Reaction Conditions Often harsh, requiring high tempsMilder conditions, lower energy
Waste Stream Acidic gaseous and liquid wasteReduced and less hazardous waste

Exploration of Novel Catalytic Transformations

The reactivity of this compound is dominated by the electrophilic acyl chloride group and the highly electron-deficient tetrafluorinated ring. While classical reactions with nucleophiles like amines and alcohols are expected, the exploration of novel catalytic transformations is a major frontier that could unlock its synthetic potential.

Future research is expected to pursue:

Catalytic Acylations: Developing highly efficient catalytic methods for Friedel-Crafts acylations, amidations, and esterifications. This would enable the synthesis of complex molecules under milder conditions than traditional methods, improving functional group tolerance and reducing the need for protecting groups.

Cross-Coupling Reactions: Investigating transition-metal-catalyzed cross-coupling reactions. While the acyl chloride group can be used in couplings (e.g., Suzuki-Miyaura, Sonogashira-Hagihara), the C-F bonds on the aromatic ring also present opportunities for selective functionalization, a challenging but rewarding area of organofluorine chemistry.

C-H Functionalization: The single C-H bond on the ring is activated by the adjacent fluorine atoms, making it a prime target for regioselective catalytic C-H functionalization. This would provide a direct route to novel derivatives without the need for pre-functionalized starting materials.

Expansion of Application Spectrum in Emerging Technologies

While specific applications for this compound are not yet widely reported, its structure is highly suggestive of its potential in several high-value areas. The presence of multiple fluorine atoms can bestow unique properties such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics in final products. medchemexpress.com

Prospective application areas for investigation include:

Pharmaceuticals and Agrochemicals: Its isomer, 2,3,4,5-tetrafluorobenzoyl chloride, is a key intermediate in the synthesis of fluoroquinolone antibacterial drugs. google.comchemicalbook.com By analogy, the 2,3,5,6-isomer is a promising building block for creating new generations of bioactive compounds where the specific substitution pattern could lead to novel biological activity or improved pharmacokinetic profiles.

Advanced Polymers and Materials Science: Polyfluorinated aromatic compounds are precursors to specialty polymers with high thermal stability, chemical resistance, and specific optical properties. This makes this compound a candidate monomer for creating advanced materials for use in electronics, aerospace, and specialty coatings.

Liquid Crystals and Organic Electronics: The high polarity and rigid structure of the tetrafluorobenzoyl moiety could be exploited in the design of new liquid crystals and organic electronic materials, where molecular arrangement and electronic properties are critical.

Potential Application AreaKey Benefit of FluorinationExample of Target Molecule Class
Pharmaceuticals Enhanced metabolic stability, binding affinityNovel antibiotics, enzyme inhibitors
Agrochemicals Increased potency and bioavailabilityNew herbicides, fungicides
Polymers High thermal stability, chemical resistanceHigh-performance polyamides, polyimides
Electronics Tailored electronic properties, stabilityLiquid crystals, organic semiconductors

In-depth Mechanistic Understanding through Advanced Techniques

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. Currently, there is a lack of specific mechanistic studies for this isomer. Future research will need to employ a combination of advanced analytical and computational techniques to elucidate its reactivity.

Key areas for mechanistic investigation include:

Kinetic Studies: Performing detailed kinetic analysis of its reactions (e.g., solvolysis, amidation) to determine reaction orders, activation parameters, and the influence of substituents and solvents. This can help distinguish between different mechanistic pathways, such as addition-elimination versus ionization (SN1-like) mechanisms, which have been studied for related compounds. nih.gov

Spectroscopic Analysis: Utilizing in-situ spectroscopic techniques like variable-temperature NMR and FT-IR to detect and characterize reaction intermediates, which are often transient and difficult to isolate.

Computational Modeling: Employing quantum chemical calculations, such as Density Functional Theory (DFT), to model reaction pathways, calculate transition state energies, and visualize molecular orbitals. This can provide profound insight into the role of the fluorine atoms in modulating the reactivity of both the acyl chloride group and the aromatic ring, and help predict the outcomes of new, untested reactions.

Q & A

Q. Q1. What are the most reliable synthetic routes for 2,3,5,6-tetrafluorobenzoyl chloride, and how do reaction conditions affect yield?

A1. The compound is typically synthesized via thionyl chloride (SOCl₂) treatment of its carboxylic acid precursor. For example, refluxing 2,3,5,6-tetrafluorobenzoic acid with excess SOCl₂ at 75–85°C for ~3 hours yields the acyl chloride in 92% after vacuum distillation . Alternative methods include using triphosgene (BTC) with FeCl₃ as a catalyst, achieving selective chlorination under controlled pH and temperature (e.g., 120°C) . Key factors affecting yield include reagent purity, reaction time, and removal of residual solvents (e.g., diethyl ether) post-synthesis .

Q. Q2. How should researchers handle and store this compound to ensure stability?

A2. The compound is moisture-sensitive and corrosive. Store in airtight, light-resistant containers under inert gas (e.g., N₂) at 20°C. Avoid contact with water, strong bases, or oxidizing agents. Use glass or PTFE-lined equipment to prevent metal corrosion. Handling requires PPE: gloves, goggles, and a full-face respirator due to its skin/eye corrosion risks (GHS05 classification) .

Q. Q3. What purification techniques are optimal for isolating this compound?

A3. Vacuum distillation is preferred due to its high boiling point (172.1°C at 760 mmHg). For small-scale reactions, column chromatography with anhydrous silica gel (hexane/ethyl acetate) can remove impurities. Confirm purity via ¹⁹F NMR or GC-MS, as residual SOCl₂ or byproducts (e.g., HCl) may interfere with downstream reactions .

Advanced Research Questions

Q. Q4. How does the fluorination pattern influence reactivity in nucleophilic acyl substitution reactions?

A4. The 2,3,5,6-tetrafluoro substitution creates electron-deficient aromatic rings, enhancing electrophilicity at the carbonyl carbon. This facilitates nucleophilic attacks (e.g., by amines or alcohols) but may require milder conditions to avoid over-reactivity. For example, condensation with ethyl carbamimidothioate under anhydrous THF at 0°C yields thiopyrimidine derivatives without side reactions . Comparative studies with mono- or difluorinated analogs show slower kinetics but higher regioselectivity in fluorinated systems .

Q. Q5. What analytical methods resolve contradictions in characterizing fluorinated byproducts?

A5. Discrepancies in byproduct identification (e.g., isomers or hydrolyzed acids) can arise due to similar physical properties. Use ¹⁹F NMR (δ range: -110 to -160 ppm) to distinguish fluorine environments. High-resolution mass spectrometry (HRMS) with electron ionization (EI) confirms molecular ions (e.g., m/z 212.529 for C₇HClF₄O⁺) . X-ray crystallography is recommended for structural ambiguity, though limited by crystal formation challenges in fluorinated compounds .

Q. Q6. How can this compound be used to synthesize fluorinated heterocycles?

A6. It serves as a key electrophile in [3+3] and [4+2] heterocyclizations. For instance, reacting with ethyl carbamimidothioate forms 6,7,8-trifluoro-2-(ethylsulfanyl)quinazolin-4(3H)-ones via intermediate thiourea adducts. Optimize yields (up to 85%) by controlling stoichiometry (1:1.2 molar ratio) and adding catalytic DMAP to accelerate cyclization .

Q. Q7. What safety protocols mitigate risks during large-scale synthesis?

A7. Scale-up requires rigorous temperature control (e.g., jacketed reactors for exothermic SOCl₂ reactions) and inert gas purging to prevent hydrolysis. Install scrubbers for HCl/SO₂ off-gases. Monitor metal corrosion via regular equipment checks (e.g., reactor linings) . Emergency protocols should include neutralization spills with dry sodium bicarbonate and immediate eye irrigation .

Methodological Guidance

Q. Q8. How to troubleshoot low yields in coupling reactions involving this reagent?

A8. Low yields often stem from moisture contamination. Pre-dry solvents (e.g., THF over molecular sieves) and substrates. If competing hydrolysis occurs, use Schlenk techniques or excess acyl chloride (1.5 eq). For sterically hindered nucleophiles, activate with Lewis acids like BF₃·Et₂O .

Q. Q9. What strategies validate the absence of regioisomers in final products?

A9. Combine ¹H-¹³C HMBC NMR to map coupling constants between fluorine and adjacent carbons. Computational modeling (DFT) predicts regioselectivity trends, while LC-MS/MS with collision-induced dissociation (CID) fragments confirms structural integrity .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,5,6-Tetrafluorobenzoyl chloride
Reactant of Route 2
2,3,5,6-Tetrafluorobenzoyl chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.